N-(4-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Tuberculosis (TB) is a global health concern, and developing new anti-TB compounds is crucial. This compound has been explored for its potential antitubercular activity .
N-(4-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a chemical compound with an intriguing structure. It belongs to the class of pyrrolo[2,3-d]pyrimidines.
Preparation Methods
- The synthetic route involves introducing substituents at the C-4 position of the 7-deazapurine ring. Specific reaction conditions and industrial production methods are not widely documented, but further research may reveal more details.
Chemical Reactions Analysis
Reactions: While comprehensive data on specific reactions are limited, this compound likely undergoes various transformations, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific reactions, but typical reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: The products formed would vary based on the reaction type. Further studies are needed to elucidate these.
Scientific Research Applications
Chemistry: Beyond its antitubercular potential, researchers may explore its reactivity, stability, and other chemical properties.
Biology and Medicine: Investigating its effects on cellular processes, toxicity, and potential therapeutic applications.
Industry: If scalable synthesis methods are developed, it could find applications in drug development.
Mechanism of Action
- The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets or pathways within Mycobacterium tuberculosis, leading to inhibition of growth or other effects.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolo[2,3-d]pyrimidines, such as N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , have been explored for antitubercular activity.
Uniqueness: The specific substitution pattern and its effects distinguish this compound from related structures.
Properties
Molecular Formula |
C25H20N4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H20N4/c1-18-12-14-20(15-13-18)28-24-23-22(19-8-4-2-5-9-19)16-29(25(23)27-17-26-24)21-10-6-3-7-11-21/h2-17H,1H3,(H,26,27,28) |
InChI Key |
FIYCEUOLQFRVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.